molecular formula C10H10F3IO2 B13929735 2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene

2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene

Cat. No.: B13929735
M. Wt: 346.08 g/mol
InChI Key: IATAZTSCVTYKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the iodination of a suitable precursor, followed by the introduction of methoxymethoxy and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of specific functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a system. The presence of iodine, methoxymethoxy, and trifluoromethyl groups can influence its reactivity and binding affinity to specific targets. These interactions can lead to various effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-methoxybenzene
  • 2-Iodo-1-methoxy-3-(trifluoromethoxy)benzene
  • 1-Iodo-2-nitrobenzene

Uniqueness

2-Iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H10F3IO2

Molecular Weight

346.08 g/mol

IUPAC Name

2-iodo-1-(methoxymethoxy)-3-methyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F3IO2/c1-6-3-7(10(11,12)13)4-8(9(6)14)16-5-15-2/h3-4H,5H2,1-2H3

InChI Key

IATAZTSCVTYKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OCOC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.